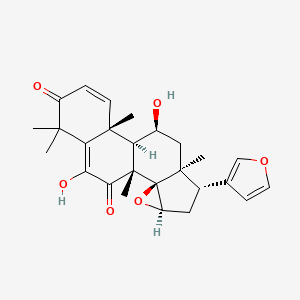

11beta-Hydroxycedrelon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11beta-Hydroxycedrelone is a naturally occurring triterpenoid compound isolated from the twigs and leaves of Walsura yunnanensis. It is known for its cytotoxic activity, exhibiting moderate inhibitory effects against the HL-60 cell line with an IC50 value of 8.9 micromolar .

Wissenschaftliche Forschungsanwendungen

11beta-Hydroxycedrelone has diverse applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of triterpenoids and their derivatives.

Biology: The compound’s cytotoxic properties make it a candidate for cancer research, particularly in studying its effects on various cancer cell lines.

Industry: While its industrial applications are still under exploration, its unique chemical structure makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

The primary target of 11beta-Hydroxycedrelone is the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the local control of the availability of the active glucocorticoid, namely cortisol and corticosterone, for the glucocorticoid receptor .

Mode of Action

11beta-Hydroxycedrelone exhibits moderate inhibitory activity against the HL-60 cell line . It is suggested that it interacts with its target, 11β-HSD1, and inhibits its function . .

Biochemical Pathways

The 11β-HSD1 enzyme is involved in the regulation of glucocorticoid action. It acts as an 11-oxoreductase that reversibly metabolizes cortisone to cortisol . By inhibiting 11β-HSD1, 11beta-Hydroxycedrelone may affect the balance of active and inactive glucocorticoids, thereby influencing various biochemical pathways related to inflammation, metabolism, and immune response .

Pharmacokinetics

A study on a similar compound, bi 187004, an inhibitor of 11β-hsd1, showed that exposure increased non-proportionally over the entire dose range tested, and renal excretion was low

Result of Action

The inhibition of 11β-HSD1 by 11beta-Hydroxycedrelone could potentially lead to a decrease in the local availability of active glucocorticoids. This could have various molecular and cellular effects, depending on the tissue and physiological context. For instance, it could modulate inflammatory responses or metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 11beta-Hydroxycedrelone. For example, certain environmental chemicals are known to disrupt glucocorticoid action, potentially affecting the efficacy of 11beta-Hydroxycedrelone . .

Zukünftige Richtungen

The future directions for research on 11beta-Hydroxycedrelone and related compounds could involve further exploration of their potential as 11β-HSD1 inhibitors for the treatment of metabolic diseases . This could include the development of novel 11β-HSD1 inhibitors, as well as further investigations into their therapeutic potentials in metabolic syndromes .

Biochemische Analyse

Biochemical Properties

11beta-Hydroxycedrelone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It exhibits moderate inhibitory activity against the HL-60 cell line, with an IC50 value of 8.9 µM . This suggests that 11beta-Hydroxycedrelone can interfere with cellular processes by inhibiting specific enzymes involved in cell proliferation and survival.

Cellular Effects

11beta-Hydroxycedrelone affects various types of cells and cellular processes. It has been shown to exhibit cytotoxic activity, particularly against cancer cell lines . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its inhibitory activity against the HL-60 cell line indicates its potential to interfere with cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of 11beta-Hydroxycedrelone involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. This compound’s cytotoxic activity is likely due to its ability to inhibit enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells . Additionally, 11beta-Hydroxycedrelone may alter gene expression, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11beta-Hydroxycedrelone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 11beta-Hydroxycedrelone exhibits cytotoxic activity over a specific period, with its inhibitory effects on cell proliferation being observed within a defined timeframe . The stability of 11beta-Hydroxycedrelone in various solvents, such as chloroform, dichloromethane, and ethyl acetate, also plays a role in its temporal effects .

Dosage Effects in Animal Models

The effects of 11beta-Hydroxycedrelone vary with different dosages in animal models. Higher doses of the compound may lead to increased cytotoxic activity, while lower doses may exhibit minimal effects. Studies have shown that 11beta-Hydroxycedrelone exhibits moderate inhibitory activity against cancer cell lines at specific concentrations

Metabolic Pathways

11beta-Hydroxycedrelone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound’s cytotoxic activity suggests its involvement in pathways related to cell proliferation and survival. By inhibiting specific enzymes, 11beta-Hydroxycedrelone can alter metabolic flux and affect metabolite levels, leading to disrupted cellular metabolism and induced apoptosis .

Transport and Distribution

The transport and distribution of 11beta-Hydroxycedrelone within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 11beta-Hydroxycedrelone may localize to specific compartments or organelles, where it exerts its cytotoxic effects . The distribution of 11beta-Hydroxycedrelone within tissues also influences its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 11beta-Hydroxycedrelone plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, 11beta-Hydroxycedrelone can interact with enzymes and proteins within these compartments, leading to enzyme inhibition or activation and subsequent cytotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxycedrelone typically involves the extraction from natural sources such as Walsura yunnanensis. The structure of 11beta-Hydroxycedrelone is established using spectroscopic methods .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 11beta-Hydroxycedrelone. Most of the compound is obtained through extraction from natural sources, followed by purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 11beta-Hydroxycedrelone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Vergleich Mit ähnlichen Verbindungen

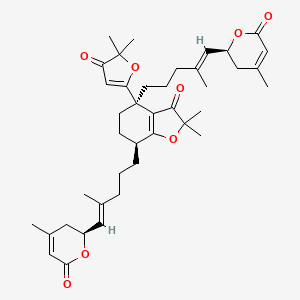

- Walsuralactam A

- Cedrelone

- Walsuronoid B

- 1,3-Diacetylvilasinin

- Toosendanin

Comparison: 11beta-Hydroxycedrelone is unique due to its rearranged A-ring structure, which distinguishes it from other similar triterpenoids. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(1R,2R,4R,6S,7S,9S,10R,11R)-6-(furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-22(2)16(28)6-8-23(3)19-15(27)11-24(4)14(13-7-9-31-12-13)10-17-26(24,32-17)25(19,5)21(30)18(29)20(22)23/h6-9,12,14-15,17,19,27,29H,10-11H2,1-5H3/t14-,15-,17+,19+,23+,24-,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFXHNQBTKQCGX-SAUZOWKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4(C35C(O5)CC4C6=COC=C6)C)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the source of 11β-Hydroxycedrelone in this study?

A1: 11β-Hydroxycedrelone was isolated from the bark of the Walsura yunnanensis plant [].

Q2: How was the structure of 11β-Hydroxycedrelone determined?

A2: The structure of 11β-Hydroxycedrelone, along with other isolated compounds, was determined through spectral analysis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)